(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16070268
InChI: InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8+
SMILES:
Molecular Formula: C15H8ClN3O2S
Molecular Weight: 329.8 g/mol

(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16070268

Molecular Formula: C15H8ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C15H8ClN3O2S
Molecular Weight 329.8 g/mol
IUPAC Name (5E)-2-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8+
Standard InChI Key RTANQIQUZGPBQP-XYOKQWHBSA-N
Isomeric SMILES C1=COC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Canonical SMILES C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Introduction

(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo[3,2-b] triazole core. This compound includes a 4-chlorophenyl group and a 2-furylmethylene moiety, which contribute to its unique chemical properties and biological activities. The presence of thiazole and triazole rings enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. The mechanism of action is likely linked to its ability to interact with specific enzymes or receptors involved in cell proliferation and survival.

Biological ActivityTargetEffectiveness
AntimicrobialBacterial strainsEffective
AnticancerCancer cell linesEffective

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes. These routes require careful control of reaction conditions to ensure high yields and purity. The compound's potential applications include medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents.

Synthetic StepReaction ConditionsYield
CondensationHigh temperature, acidic conditionsModerate to high
CyclizationBasic conditions, elevated temperatureHigh

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Research may focus on its ability to bind to enzymes or receptors involved in cell proliferation and survival pathways. Understanding these interactions can provide insights into its therapeutic potential.

Biological TargetInteraction TypePotential Outcome
EnzymesInhibitionReduced cell proliferation
ReceptorsBindingAltered signaling pathways

Comparison with Similar Compounds

Several compounds share structural features with (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)thiazolo[3,2-b] triazol-6(5H)-one, including variations in the substituents attached to the thiazolo[3,2-b] triazole core. These variations can affect the biological activity and reactivity of the compounds.

CompoundStructure FeaturesBiological Activity
(5E)-2-(4-bromophenyl)-5-(furfurylidene)thiazolo[3,2-b] triazol-6(5H)-oneBromophenyl groupAntimicrobial
(5E)-2-(phenyl)-5-(furan-2-carbaldehyde)thiazolo[3,2-b] triazol-6(5H)-onePhenyl groupAnticancer

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